molecular formula C16H20N2O2S B431285 N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 101586-65-6

N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B431285
CAS No.: 101586-65-6
M. Wt: 304.4g/mol
InChI Key: ULSOKXBEEGOXQL-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the molecular formula C16H20N2O2S . It has an average mass of 304.407 Da and a monoisotopic mass of 304.124542 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, structure-based drug discovery (SBDD) approach has been used to generate various spiro scaffolds as novel bioisosteres of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, formula, and structure . Detailed properties such as melting point, boiling point, and density are not provided in the retrieved sources .

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. The structural simplicity and synthetic accessibility of benzothiazoles make them attractive for drug discovery and development. For instance, 2-arylbenzothiazoles are being explored for their potential as antitumor agents, indicating the increasing importance of the benzothiazole nucleus in medicinal chemistry (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Advanced Oxidation Processes

Benzothiazine derivatives, such as acetamides, play a role in environmental chemistry, particularly in the degradation of contaminants. Advanced oxidation processes (AOPs) utilizing these compounds can lead to the breakdown of recalcitrant pollutants, including pharmaceuticals like acetaminophen, into less harmful by-products. This research highlights the importance of such derivatives in enhancing the efficiency of wastewater treatment and mitigating environmental pollution (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Synthetic Strategies for Benzothiazines

The synthesis of benzothiazines involves various strategies, emphasizing their industrial and pharmaceutical applications. These compounds serve as herbicides and are potential candidates for treating a range of diseases, including cancer, hypertension, and microbial infections. The diversity in synthetic methods allows for the exploration of novel benzothiazine derivatives with enhanced therapeutic or industrial functionalities (Mir, Dar, & Dar, 2020).

Anticancer Activities

Benzothiazole derivatives have been identified as potential chemotherapeutic agents due to their broad spectrum of biological properties. Recent research focuses on the structural modifications of benzothiazole scaffolds and their conjugates, revealing potent anticancer activities across various tumor models. These findings underscore the therapeutic potential of benzothiazole-based compounds in oncology, necessitating further exploration to optimize their efficacy and safety profiles (Ahmed et al., 2012).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, the mode of action of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones, including the commercial herbicide flumioxazin, had been identified as inhibition of protoporphyrinogen oxidase (protox) .

Future Directions

The future directions in the research of similar compounds involve the design, synthesis, and evaluation of novel derivatives targeting specific biological activities . Structure-based drug discovery approaches are commonly used to generate novel bioisosteres .

Properties

IUPAC Name

N-cyclohexyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c19-15(17-11-6-2-1-3-7-11)10-14-16(20)18-12-8-4-5-9-13(12)21-14/h4-5,8-9,11,14H,1-3,6-7,10H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSOKXBEEGOXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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